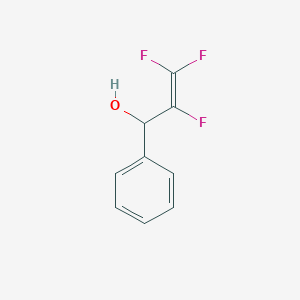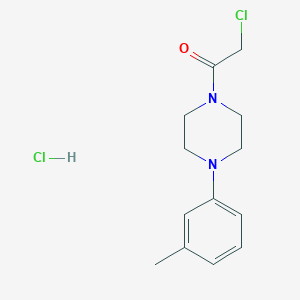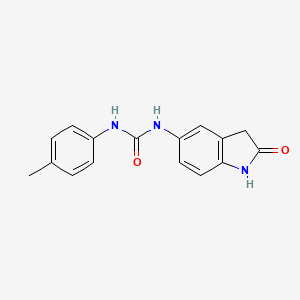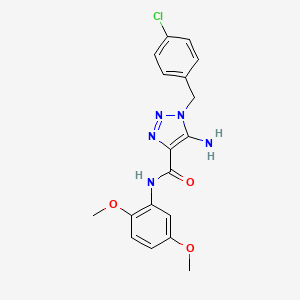![molecular formula C15H10ClNO3S B3010640 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 946264-79-5](/img/structure/B3010640.png)
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a thiophene carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Coupling with Thiophene Carboxylate: The final step involves coupling the oxazole intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to oxazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
- [5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
- [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Uniqueness
Compared to similar compounds, [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate exhibits unique properties due to the presence of the chlorophenyl group, which can influence its reactivity, biological activity, and physicochemical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-11-5-3-10(4-6-11)13-8-12(17-20-13)9-19-15(18)14-2-1-7-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXCMVDTQZNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)


![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)

![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)
![8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline](/img/structure/B3010577.png)
![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)
